

Synthesis of 5-amino-1H-pyrazole-4-carbonitriles: Application Notes and Protocols

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Compound of Interest

Compound Name: *Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemical research.

Application Notes

5-Amino-1H-pyrazole-4-carbonitriles are versatile building blocks in organic synthesis. The pyrazole nucleus is a prominent scaffold in many biologically active compounds. These derivatives have garnered considerable interest due to their wide range of pharmacological activities, including their use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

A notable application of this scaffold is in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia.^{[1][2][3]} The 5-amino-1H-pyrazole-4-carbonitrile core serves as a key intermediate in the construction of such complex therapeutic agents.^{[1][2][3]}

Furthermore, derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have shown potential as agrochemicals, particularly in crop protection.^{[4][5]} Their biological activity against pests like *Spodoptera frugiperda* highlights their importance in developing new and effective pesticides.^[4] The modular nature of their synthesis allows for the generation of diverse libraries of

compounds for screening and optimization in both drug discovery and agrochemical development.

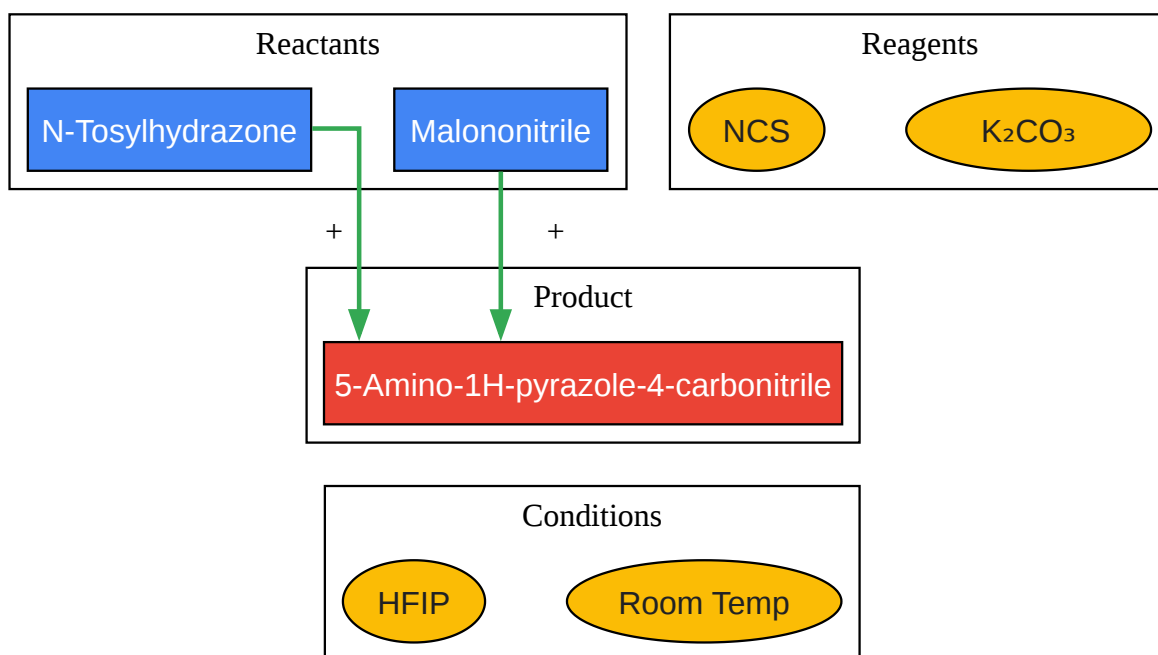
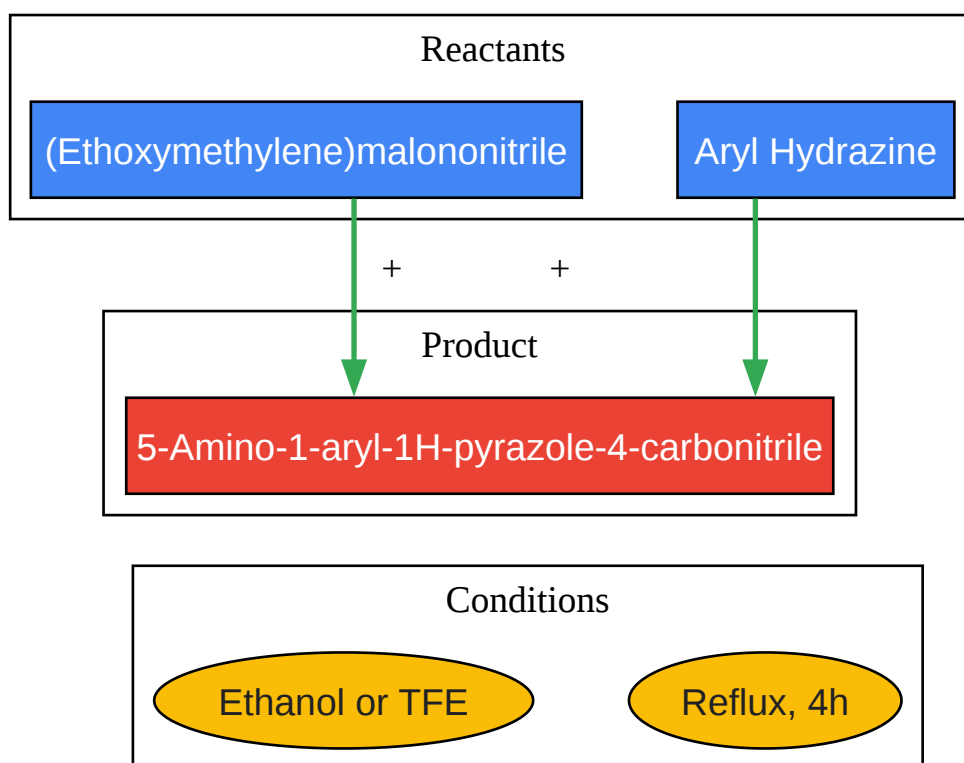
Synthetic Protocols

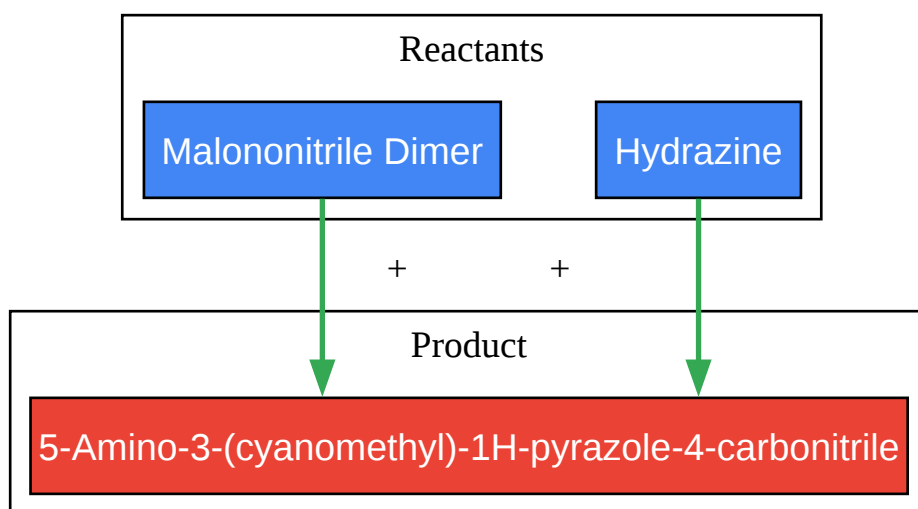
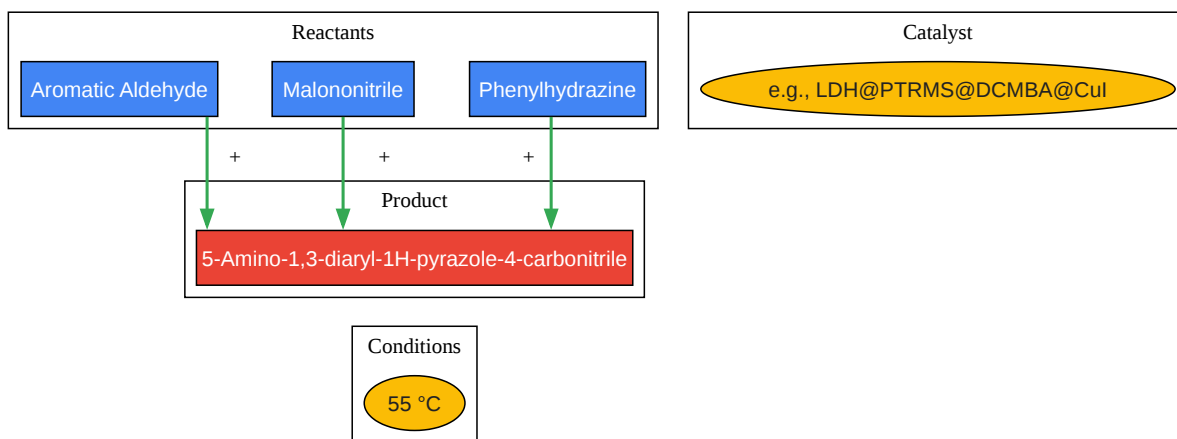
Several synthetic routes to 5-amino-1H-pyrazole-4-carbonitriles have been developed, each with its own advantages. The most common methods are detailed below.

Method 1: From (Ethoxymethylene)malononitrile and Hydrazines

This is a widely used and efficient method for the synthesis of N-substituted 5-amino-1H-pyrazole-4-carbonitriles. The reaction proceeds via a Michael-type addition followed by intramolecular cyclization and elimination of ethanol.

Reaction Scheme:





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